molecular formula C12H12N2O B2596492 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline CAS No. 927999-35-7

7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline

Cat. No. B2596492
CAS RN: 927999-35-7
M. Wt: 200.241
InChI Key: RXPJQHXCCTXKCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, which are structurally similar to 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline, has been reported . The synthesis involves a series of reactions, including the intramolecular Diels–Alder reaction of a 5-amino-4-methyloxazole derivative containing a propargyl fragment .


Molecular Structure Analysis

The molecular structure of 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline consists of a pyrroloquinoline core with a methoxy group attached to the 7-position. The molecule has a planar structure, which is typical for aromatic compounds.


Chemical Reactions Analysis

While specific chemical reactions involving 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline have not been detailed in the search results, related compounds such as 1H-pyrrolo[2,3-b]pyridine derivatives have been studied for their reactivity .

Scientific Research Applications

Future Directions

The future directions for research on 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline and related compounds could involve further exploration of their synthesis, chemical reactivity, and biological activity. For instance, the synthesis of related 1H-pyrrolo[2,3-b]pyridine derivatives and their potential as FGFR inhibitors suggest promising avenues for future research .

Mechanism of Action

Target of Action

7-Methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline, also known as 7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline, primarily targets the fibroblast growth factor receptors (FGFRs). FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival. By targeting FGFRs, 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline can modulate various cellular processes that are often dysregulated in cancer .

Mode of Action

7-Methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline interacts with FGFRs by binding to their tyrosine kinase domain. This binding inhibits the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling pathways. By preventing this autophosphorylation, 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline effectively blocks the signal transduction that leads to uncontrolled cell growth and proliferation .

Biochemical Pathways

The inhibition of FGFRs by 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline affects several key biochemical pathways, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways. These pathways are involved in regulating cell cycle progression, apoptosis, and angiogenesis. By disrupting these pathways, 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline can induce cell cycle arrest and promote apoptosis in cancer cells .

Pharmacokinetics

The pharmacokinetics of 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is well-absorbed and distributed throughout the body, with a preference for tissues expressing high levels of FGFRs. It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, and is excreted via the renal and biliary routes. These properties contribute to its bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline include the inhibition of cell proliferation, induction of apoptosis, and reduction of angiogenesis. By targeting FGFRs and disrupting key signaling pathways, the compound can effectively reduce tumor growth and metastasis. These effects make 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline a promising candidate for cancer therapy .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the action, efficacy, and stability of 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline. For instance, the compound’s stability may be affected by acidic or basic conditions, which can alter its chemical structure and binding affinity. Additionally, interactions with other drugs or biomolecules can impact its bioavailability and therapeutic outcomes .

: Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors

properties

IUPAC Name

7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-15-10-3-2-8-6-9-4-5-13-12(9)14-11(8)7-10/h2-3,6-7H,4-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPJQHXCCTXKCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC3=C(CCN3)C=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.